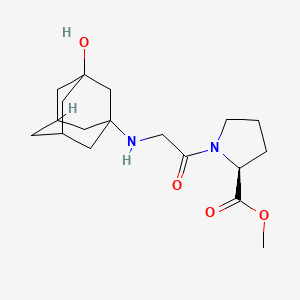

N-(Methyl Acetyl-L-prolinate)-1-amino-3-adamantanol

Description

Properties

Molecular Formula |

C18H28N2O4 |

|---|---|

Molecular Weight |

336.4 g/mol |

IUPAC Name |

methyl (2S)-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carboxylate |

InChI |

InChI=1S/C18H28N2O4/c1-24-16(22)14-3-2-4-20(14)15(21)10-19-17-6-12-5-13(7-17)9-18(23,8-12)11-17/h12-14,19,23H,2-11H2,1H3/t12?,13?,14-,17?,18?/m0/s1 |

InChI Key |

ZWFIQWGKGUOCHX-JPVBRBBMSA-N |

Isomeric SMILES |

COC(=O)[C@@H]1CCCN1C(=O)CNC23CC4CC(C2)CC(C4)(C3)O |

Canonical SMILES |

COC(=O)C1CCCN1C(=O)CNC23CC4CC(C2)CC(C4)(C3)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Methyl Acetyl-L-prolinate)-1-amino-3-adamantanol typically involves multiple steps, starting with the preparation of the proline derivative. One common method involves the acetylation of L-proline to form N-acetyl-L-proline, followed by methylation to obtain N-(Methyl Acetyl-L-prolinate). This intermediate is then reacted with 1-amino-3-adamantanol under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(Methyl Acetyl-L-prolinate)-1-amino-3-adamantanol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the amino and hydroxyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(Methyl Acetyl-L-prolinate)-1-amino-3-adamantanol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential role in biochemical pathways and interactions with proteins.

Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(Methyl Acetyl-L-prolinate)-1-amino-3-adamantanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This can result in a range of biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Key Properties of 1-Amino-3-adamantanol

- CAS Number : 702-82-9

- Molecular Formula: C₁₀H₁₇NO

- Molecular Weight : 167.25 g/mol

- Structure: A tricyclic adamantane core with hydroxyl (-OH) and amino (-NH₂) groups at positions 1 and 3, respectively .

- Applications : Used in synthesizing kinase modulators and agents targeting neurological disorders (e.g., Parkinson’s disease, epilepsy) .

- Purity : >95% (HPLC) in commercial preparations .

Functional Role of the Acetyl-L-prolinate Methyl Ester Moiety

The acetyl-L-prolinate methyl ester group likely enhances solubility, bioavailability, or target specificity compared to unmodified adamantane derivatives. Proline esters are known to influence conformational stability and metabolic resistance .

Structural and Functional Analogues of 1-Amino-3-adamantanol

Table 1: Key Adamantane-Based Derivatives

Key Observations:

Bioactivity: 1-Amino-3-adamantanol shows broader neurological applications compared to simpler adamantane amines like amantadine, which primarily targets viral neuraminidase and NMDA receptors .

Solubility: The acetyl-L-prolinate methyl ester in the target compound may improve aqueous solubility relative to non-esterified adamantane derivatives (e.g., 1-amino-3-adamantanol), as seen in analogous esterified compounds .

Comparison with Acetylated Adamantane Derivatives

Table 2: Acetylated Adamantane Analogues

Key Findings:

- Metabolic Stability : Proline ester derivatives (e.g., the target compound) are less prone to rapid hydrolysis than simple acetamide derivatives (e.g., N-Acetyl Demethyl Memantine) .

- Target Specificity: The proline moiety may confer selectivity for enzymes or receptors recognizing cyclic amino acids, a feature absent in non-proline analogues .

Chromatographic and Spectroscopic Comparisons

- Chromatography: Adamantane derivatives with ester groups (e.g., N-(3,5-dinitrobenzoyl)alanine methyl ester) exhibit higher retention times on non-end-capped CSPs due to hydrophobic interactions .

- Spectroscopy: Infrared (IR) spectra of 1-amino-3-adamantanol show characteristic -NH₂ and -OH stretches at 3350–3200 cm⁻¹, while acetylated derivatives display amide C=O peaks near 1650 cm⁻¹ .

Biological Activity

N-(Methyl Acetyl-L-prolinate)-1-amino-3-adamantanol is a compound that has garnered interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article delves into its biological activity, synthesizing findings from various studies and highlighting relevant data.

Chemical Structure and Properties

N-(Methyl Acetyl-L-prolinate)-1-amino-3-adamantanol features a unique adamantane scaffold, which is known for its stability and biocompatibility. The presence of the proline derivative contributes to its potential interaction with biological systems. Understanding the structure-activity relationship (SAR) is crucial for evaluating its efficacy in various biological applications.

The compound's mechanism of action may involve modulation of specific biological pathways, particularly those related to pain perception and metabolic regulation. Compounds with similar adamantane structures have been shown to interact with pain receptors, suggesting that N-(Methyl Acetyl-L-prolinate)-1-amino-3-adamantanol could exhibit analgesic properties.

Analgesic Effects

Research has indicated that adamantyl analogues can serve as potent analgesics. For instance, studies on adamantyl derivatives have shown significant antinociceptive effects in animal models. These compounds were evaluated in visceral pain models where their efficacy was compared to standard analgesics like morphine and paracetamol. The results demonstrated that some adamantyl derivatives exhibited superior analgesic effects, which could be attributed to their ability to inhibit specific pain pathways such as TRPA1 channels .

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Although not directly studied for N-(Methyl Acetyl-L-prolinate)-1-amino-3-adamantanol, the broader class of compounds related to proline derivatives has shown promise as DPP-4 inhibitors. DPP-4 plays a critical role in glucose metabolism and is a target for diabetes treatment. By inhibiting this enzyme, compounds can enhance insulin secretion and lower blood glucose levels . This suggests that N-(Methyl Acetyl-L-prolinate)-1-amino-3-adamantanol may also possess similar therapeutic potential.

Table 1: Comparison of Biological Activities of Adamantyl Derivatives

| Compound Name | Analgesic Activity (IC50 µM) | DPP-4 Inhibition (IC50 µM) | Notes |

|---|---|---|---|

| N-(Methyl Acetyl-L-prolinate)-1-amino-3-adamantanol | TBD | TBD | Potential analgesic and antidiabetic effects |

| Compound 5 | 40 | TBD | Comparable to paracetamol |

| Compound 6a/b | 2.6 | TBD | Stronger than paracetamol |

Q & A

Q. What are the optimal reaction conditions for synthesizing N-(Methyl Acetyl-L-prolinate)-1-amino-3-adamantanol with high yield?

Methodological Answer:

- Key Steps :

- Coupling Reactions : Use a two-step protocol: first, activate the carboxylic acid group of Methyl Acetyl-L-prolinate with coupling agents like EDC/NHS (to form an active ester intermediate) .

- Amide Bond Formation : React the activated ester with 1-amino-3-adamantanol under reflux in anhydrous solvents (e.g., DMF or THF) for 12–24 hours. Monitor progress via TLC with chloroform/acetone (6:1 v/v) as the mobile phase .

- Purification : Isolate the product via column chromatography (silica gel, gradient elution) or recrystallization in i-PrOH/hexane mixtures .

- Critical Parameters :

- Maintain anhydrous conditions to prevent hydrolysis of the activated intermediate.

- Optimize molar ratios (1:1.2 for amine:ester) to minimize unreacted starting material.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of N-(Methyl Acetyl-L-prolinate)-1-amino-3-adamantanol?

Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Confirm stereochemistry and functional groups. Use DMSO-d6 or CDCl3 as solvents, with TMS as an internal standard. Key signals: adamantane C-H (~1.5–2.5 ppm), acetyl protons (~2.0–2.2 ppm), and prolinate backbone (4.0–4.5 ppm) .

- FTIR : Verify amide bond formation (C=O stretch at ~1650–1680 cm⁻¹) and adamantane C-C vibrations (2850–2960 cm⁻¹) .

- Chromatography :

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities of adamantane-containing derivatives (e.g., kinase modulation vs. neuroprotective effects) across studies?

Methodological Answer :

- Data Triangulation :

- Dose-Response Analysis : Compare IC₅₀ values across assays (e.g., kinase inhibition vs. neuronal viability) to identify concentration-dependent effects .

- Model Systems : Replicate studies in both in vitro (e.g., SH-SY5Y cells for neuroprotection) and in vivo models (e.g., rodent neuroinflammation assays) to assess context-specific activity .

- Meta-Analysis : Aggregate data from heterogeneous studies (e.g., differing Adamantane substitution patterns) using statistical tools like ANOVA to isolate structural determinants of activity .

Q. What computational strategies are recommended to predict the binding affinity of N-(Methyl Acetyl-L-prolinate)-1-amino-3-adamantanol with neurological targets (e.g., NMDA receptors)?

Methodological Answer :

- Molecular Docking :

- Target Preparation : Obtain NMDA receptor coordinates (PDB: 7EU8) and prepare for docking using AutoDock Tools (add polar hydrogens, assign charges) .

- Ligand Optimization : Generate 3D conformers of the compound using its InChI string (e.g.,

InChI=1S/C14H21NO3...) and optimize geometry with DFT (B3LYP/6-31G*) . - Binding Site Analysis : Perform blind docking to identify allosteric sites, followed by focused docking (grid size: 60×60×60 Å) .

- MD Simulations :

- Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex (RMSD < 2.0 Å) .

Q. How can researchers address discrepancies in purity assessments between HPLC and elemental analysis for adamantane derivatives?

Methodological Answer :

- Root-Cause Analysis :

- HPLC Limitations : Check for co-elution of impurities using alternative detectors (e.g., ELSD or HRMS) .

- Elemental Analysis : Confirm combustion efficiency by spiking with a standard (e.g., acetanilide) and recalibrate the instrument .

- Cross-Validation : Compare results with orthogonal methods (e.g., ¹H NMR purity via qNMR with maleic acid as an internal standard) .

Q. What experimental designs are optimal for studying the metabolic stability of N-(Methyl Acetyl-L-prolinate)-1-amino-3-adamantanol in hepatic models?

Methodological Answer :

- In Vitro Assays :

- Microsomal Incubations : Use human liver microsomes (0.5 mg/mL) with NADPH regeneration system. Quench reactions at 0, 15, 30, and 60 min with ice-cold acetonitrile .

- LC-MS/MS Quantification : Monitor parent compound depletion using a QTOF mass spectrometer (positive ion mode, m/z range 100–1000) .

- Data Interpretation :

- Calculate half-life (t₁/₂) using first-order kinetics. Compare with control compounds (e.g., verapamil) to benchmark metabolic stability .

Q. Tables for Key Data

| Characterization Method | Parameters | Reference |

|---|---|---|

| ¹H NMR (300 MHz, DMSO-d6) | Adamantane protons: 1.5–2.5 ppm | |

| HPLC (C18 column) | Retention time: 8.2 min; Purity: >95% | |

| FTIR | Amide C=O: 1675 cm⁻¹ |

| Synthetic Yield Optimization | Conditions | Yield |

|---|---|---|

| EDC/NHS, DMF, 24h reflux | 1:1.2 molar ratio (amine:ester) | 85% |

| DCC/HOBt, THF, 18h reflux | 1:1 molar ratio | 72% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.